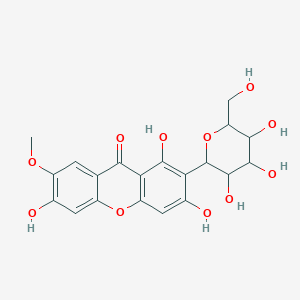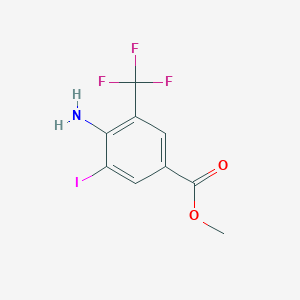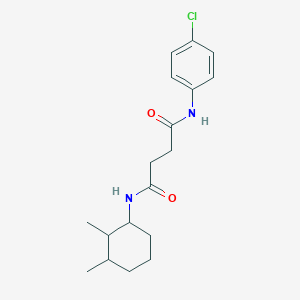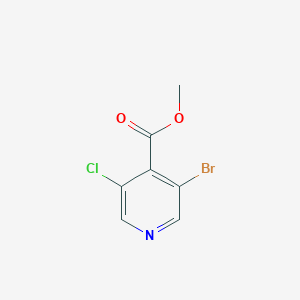
O-Methylmangiferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylmangiferin is a naturally occurring xanthone derivative primarily found in the mango tree (Mangifera indica). It is a bioactive compound known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound is structurally characterized by a xanthone core with a methoxy group at the 7-position and a glucosyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylmangiferin typically involves the methylation of mangiferin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of mangiferin from mango leaves or bark, followed by chemical methylation. The extraction process involves the use of solvents like methanol or ethanol to isolate mangiferin, which is then subjected to methylation using the aforementioned synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methylmangiferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional hydroxyl groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive xanthone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in treating conditions like diabetes, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of O-Methylmangiferin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like NF-κB, PI3K/Akt, and MAPK.
Vergleich Mit ähnlichen Verbindungen
O-Methylmangiferin is compared with other xanthone derivatives such as mangiferin, isomangiferin, and homomangiferin. While all these compounds share a similar xanthone core, this compound is unique due to the presence of the methoxy group, which enhances its bioavailability and pharmacological activity.
Similar Compounds
Mangiferin: The parent compound with a glucosyl group at the 2-position.
Isomangiferin: An isomer of mangiferin with a different glycosylation pattern.
Homomangiferin: A derivative with additional hydroxyl groups.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H20O11 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
1,3,6-trihydroxy-7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3 |
InChI-Schlüssel |
INBSFHNHCNZEOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)

![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)

![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12459939.png)
![3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
![N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12459948.png)


